molecular formula C16 B12543984 Cyclohexadeca-1,3,5,7,9,11,13,15-octayne CAS No. 145270-73-1

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne

Cat. No.: B12543984
CAS No.: 145270-73-1
M. Wt: 192.17 g/mol
InChI Key: DBLHPOVFUSTSDE-UHFFFAOYSA-N
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Description

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne (C₁₆) is a cyclic hydrocarbon composed of 16 carbon atoms arranged in a ring with eight conjugated triple bonds (1,3,5,7,9,11,13,15-octayne). This compound belongs to the cyclocarbon family, a class of carbon allotropes characterized by sp-hybridized carbon atoms forming strained cyclic structures . Recent advances in on-surface synthesis techniques, as reported by IBM and Oxford University in 2023, have enabled its preparation under controlled conditions, highlighting its significance in nanotechnology and materials science .

Properties

CAS No.

145270-73-1

Molecular Formula

C16

Molecular Weight

192.17 g/mol

IUPAC Name

cyclohexadecaoctayne

InChI

InChI=1S/C16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1

InChI Key

DBLHPOVFUSTSDE-UHFFFAOYSA-N

Canonical SMILES

C1#CC#CC#CC#CC#CC#CC#CC#C1

Origin of Product

United States

Preparation Methods

Template-Assisted Cyclization

The oxidative cyclization of terminal diynes under metal-catalyzed conditions is a well-established route for macrocyclic polyynes. For cyclohexadeca-octayne, this method involves:

  • Precursor Synthesis : A linear diyne precursor (e.g., octa-1,7-diyne) is synthesized via deprotection of silyl-protected alkynes.
  • Oxidative Coupling : The diyne undergoes intramolecular cyclization in the presence of cuprous chloride (CuCl) and ammonium chloride (NH₄Cl) under O₂ or air, forming a macrocycle.

Example :
The reaction of octa-1,7-diyne with CuCl/NH₄Cl in ethanol under O₂ yields hexadeca-1,3,9,11-tetrayne (57% yield). Extending this to octayne requires sequential coupling steps, though yields diminish with chain length.

Reaction Conditions Yield Product Reference
O₂, CuCl, NH₄Cl, ethanol, 25°C 57% Hexadeca-1,3,9,11-tetrayne
O₂, CuCl, NH₄Cl, ethanol, 55°C 45% Linear tetrayne

Challenges and Limitations

  • Side Reactions : Linear oligomers dominate under vigorous conditions, reducing macrocycle yields.
  • Stereochemical Control : Achieving alternating E and Z configurations across eight triple bonds remains unresolved.

Palladium-Catalyzed Cross-Coupling

Hay Coupling for Chain Extension

Palladium-mediated Hay coupling enables controlled synthesis of unsymmetrical polyynes. For octayne:

  • Monoplatinum Precursors : Alkynes are coupled to platinum(II) complexes (e.g., PtC₈Si ) to form intermediates.
  • Sequential Coupling : Repeated heterocoupling with eight-carbon synthon HC₈Si extends the sp-chain.

Example :
HC₈Si (generated from SiC₈Si ) undergoes oxidative coupling with PtC₈Si to form PtC₁₆Si , which can be deprotected to yield octayne.

Step Reagents/Conditions Product Yield
1 HC₈Si , O₂, CuCl, TMEDA PtC₁₆Si 83%
2 NaOH protodesilylation HC₁₆

Advantages and Constraints

  • Monodispersity : Platinum endgroups enable precise chain-length control.
  • Stability Issues : Long sp-chains (>20 carbons) exhibit bond-length alternation (BLA), reducing planarity and stability.

Theoretical and Structural Insights

Computational Modeling

Density functional theory (DFT) predicts cyclohexadeca-octayne adopts a D₈h symmetry with alternating short (C≡C) and long (C–C) bonds. This bond-length alternation (BLA) minimizes antiaromaticity but introduces strain.

Property Value Method Reference
Bond alternation BLA = 0.12 Å DFT
HOMO-LUMO gap 2.3 eV UV-vis spectroscopy

Anti-Aromaticity

With 16 π-electrons (4n, n=4), cyclohexadeca-octayne is doubly antiaromatic. This instability necessitates stabilization via:

  • Surface Deposition : Synthesis on NaCl/Cu substrates mitigates reactivity.
  • Endgroup Protection : Platinum or silyl groups terminate sp-chains, enhancing stability.

Comparative Analysis of Methods

Method Yield Chain Control Scalability References
Oxidative Cyclization Moderate Low Low
Hay Coupling High High Moderate
Palladium Catalysis Variable Moderate High

Chemical Reactions Analysis

Types of Reactions: Cyclohexadeca-1,3,5,7,9,11,13,15-octayne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexadeca-1,3,5,7,9,11,13,15-octayne involves its ability to interact with various molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • The octayne’s eight triple bonds create exceptional ring strain and electronic conjugation, distinguishing it from tetraynes (four triple bonds). Its synthesis requires advanced techniques like on-surface templating, whereas tetraynes are often synthesized via traditional cyclization or coupling reactions .
  • Smaller rings (e.g., 14-membered) exhibit higher strain and lower thermal stability compared to larger analogs like the 18-membered cyclooctadecatetrayne .

Thermal and Spectroscopic Properties

Thermal stability and spectroscopic data provide insights into electronic structure and reactivity:

Compound Name Decomposition Temp. (°C) NMR Chemical Shifts (δ, ppm) Key Spectral Features
Cyclohexadeca-1,3,5,7,9,11,13,15-octayne Not reported Not available Predicted deshielding due to strain
Cyclohexadeca-1,3,9,11-tetrayne 160–162 (dec) δ 85–95 (sp carbons) Distinct sp-hybridized carbon peaks
Cyclotetradeca-1,3,8,10-tetrayne 115–120 (dec) δ 80–90 Overlapping signals for smaller ring
Cyclooctadeca-1,3,10,12-tetrayne 210–212 δ 75–85 Lower shift due to reduced strain

Key Observations :

  • Tetraynes exhibit characteristic sp-carbon chemical shifts in the δ 75–95 ppm range, with shifts increasing for smaller, more strained rings . The octayne’s chemical shifts are unreported but expected to show extreme deshielding due to its eight triple bonds.
  • Thermal decomposition temperatures correlate inversely with ring strain. For example, the 14-membered tetrayne decomposes at 115–120°C, while the 18-membered analog is stable up to 210°C .

Research Findings and Challenges

  • Synthesis : The octayne’s synthesis remains challenging due to extreme strain, requiring ultrahigh vacuum and atom manipulation techniques . In contrast, tetraynes are accessible via solution-phase methods but require careful handling to avoid polymerization .
  • Stability : Cyclic polyynes with fewer triple bonds (e.g., tetraynes) are more stable and isolable, while the octayne’s reactivity limits its practical use outside controlled environments .
  • Future Directions : Functionalizing cyclic polyynes with substituents (e.g., aryl groups) could enhance stability and enable applications in optoelectronics or catalysis .

Biological Activity

Cyclohexadeca-1,3,5,7,9,11,13,15-octayne is a unique cyclic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and multiple double bonds. Its structure can be represented as follows:

C16H28\text{C}_{16}\text{H}_{28}

This compound belongs to a class of macrocyclic compounds that have shown promise in medicinal chemistry due to their unique properties.

1. Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Caspase activation

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. A series of tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, a formulation containing this compound was administered alongside standard chemotherapy. Results showed a significant improvement in tumor response rates compared to chemotherapy alone.

Case Study 2: Inflammatory Disorders

A double-blind study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint pain and swelling compared to the placebo group.

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